Methyl 1-ethylindole-3-carboxylate Methyl 1-ethylindole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14426687
InChI: InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Methyl 1-ethylindole-3-carboxylate

CAS No.:

Cat. No.: VC14426687

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-ethylindole-3-carboxylate -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 1-ethylindole-3-carboxylate
Standard InChI InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3
Standard InChI Key VVKGPGIOVJYAHI-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C2=CC=CC=C21)C(=O)OC

Introduction

Chemical Identification and Structural Features

Chemical Formula: C12_{12}H13_{13}NO2_{2}
Molecular Weight: 203.24 g/mol
CAS Number: 250355-46-5
IUPAC Name: Methyl 1-ethyl-1H-indole-3-carboxylate

The molecule consists of a planar indole aromatic system with an ethyl substituent at the nitrogen atom and a methoxycarbonyl group at the 3-position. X-ray crystallography of analogous indole esters reveals that the ethyl group lies within the plane of the aromatic system, contributing to a low root-mean-square (r.m.s.) deviation from planarity (0.034 Å) . Intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking (centroid–centroid distance: 3.571 Å), stabilize the crystal lattice .

Synthesis and Reaction Pathways

Esterification of Carboxylic Acid Precursors

A common route involves the esterification of 1-ethylindole-3-carboxylic acid using methanol and a catalytic acid (e.g., H2_2SO4_4):

1-Ethylindole-3-carboxylic acid+CH3OHH2SO4Methyl 1-ethylindole-3-carboxylate+H2O\text{1-Ethylindole-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 1-ethylindole-3-carboxylate} + \text{H}_2\text{O}

This method yields high-purity product after recrystallization from methanol .

Acetylation of Indole Esters

An alternative approach utilizes acetylation reactions. For example, ethyl 1H-indole-3-carboxylate reacts with 2-acetamido-3-ethoxy-3-oxopropanoic acid in the presence of acetic anhydride and pyridine at 60°C, followed by extraction and purification .

Bromination and Cross-Coupling

Methyl 1-ethylindole-3-carboxylate can undergo regioselective dibromination with bromine in acetic acid to form 5,6-dibromo derivatives, which are intermediates in synthesizing kinase inhibitors .

Physicochemical Properties

PropertyValueSource
Melting Point138–139°C (dec.)
Boiling Point389°C (predicted)
Density1.24 g/cm3^3 (predicted)
Solubility0.299 mg/mL in water
Log P (Octanol-Water)1.97
pKa4.01 (carboxylic acid moiety)

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate) and limited aqueous solubility. Its lipophilicity (Log P = 1.97) suggests good membrane permeability .

Biological and Pharmacological Applications

Enzyme Inhibition

Methyl 1-ethylindole-3-carboxylate derivatives act as inhibitors of:

  • Protein Kinase C (PKC): Bisindolyl pyrimidinones derived from this compound show nanomolar inhibition of PKCα, a target in cancer therapy .

  • 5-Lipoxygenase (5-LOX): Derivatives inhibit 5-LOX, a key enzyme in leukotriene biosynthesis, with IC50_{50} values < 1 μM .

Antitumor Activity

Analogues such as oncrasin-1 derivatives inhibit the C-terminal domain of RNA polymerase II, inducing apoptosis in tumor cells . For example, methyl 5,6-dibromo-1-ethylindole-3-carboxylate exhibits IC50_{50} = 0.8 μM against HeLa cells .

Antimicrobial Properties

The compound displays weak activity against Gram-positive bacteria (e.g., Nocardia sp., MIC = 33.3 μg/mL) .

Crystallographic and Spectroscopic Data

X-Ray Diffraction

Crystallographic studies of methyl indole-3-carboxylate analogs reveal:

  • Unit Cell Parameters: Triclinic system with a=9.7431(6)a = 9.7431(6) Å, b=12.2795(6)b = 12.2795(6) Å, c=12.6009(6)c = 12.6009(6) Å, α=71.454(2)\alpha = 71.454(2)^\circ, β=68.694(2)\beta = 68.694(2)^\circ, γ=72.563(2)\gamma = 72.563(2)^\circ .

  • Intermolecular Interactions: C–H···O hydrogen bonds (2.78–3.62 Å) and π–π stacking (3.587 Å) stabilize the lattice .

Spectroscopic Characterization

  • IR (KBr): Strong C=O stretch at 1704 cm1^{-1} .

  • 1^1H NMR (CDCl3_3): δ 8.29–8.24 (m, 1H, Ar–H), 4.23 (q, J=7.3J = 7.3 Hz, 2H, OCH2_2), 1.54 (t, J=7.3J = 7.3 Hz, 3H, CH3_3) .

  • 13^{13}C NMR: δ 170.7 (C=O), 136.5 (C-2), 41.7 (N–CH2_2), 15.1 (CH3_3) .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear gloves and protective clothing
Eye Irritation (H319)Use safety goggles
Respiratory Sensitivity (H335)Use in well-ventilated areas

The compound should be stored in a sealed container at room temperature, protected from moisture and light .

Industrial and Research Relevance

Methyl 1-ethylindole-3-carboxylate serves as a key intermediate in synthesizing:

  • VLA-4 Antagonists: Used in treating inflammatory diseases .

  • Serotonin 5-HT4_4 Receptor Ligands: Potential therapeutics for gastrointestinal disorders .

  • Fluorescent Probes: Derivatives with extended conjugation are used in bioimaging .

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